molecular formula C14H18N4OS B1399538 1-[3-(3-Methoxy-benzyl)-[1,2,4]thiadiazol-5-yl]-piperazine CAS No. 946419-01-8

1-[3-(3-Methoxy-benzyl)-[1,2,4]thiadiazol-5-yl]-piperazine

Cat. No.: B1399538
CAS No.: 946419-01-8
M. Wt: 290.39 g/mol
InChI Key: VITPKHYCLSPTJG-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characterization

Systematic Nomenclature and Molecular Formula Analysis

The compound 1-[3-(3-Methoxy-benzyl)-thiadiazol-5-yl]-piperazine possesses the Chemical Abstracts Service registry number 946419-01-8, establishing its unique chemical identity within the global chemical database. According to International Union of Pure and Applied Chemistry nomenclature conventions, the systematic name is designated as 3-[(3-methoxyphenyl)methyl]-5-piperazin-1-yl-1,2,4-thiadiazole. This nomenclature reflects the compound's structural composition, indicating the presence of a 1,2,4-thiadiazole core ring substituted at position 3 with a 3-methoxybenzyl group and at position 5 with a piperazine ring.

The molecular formula C14H18N4OS represents the precise atomic composition, containing fourteen carbon atoms, eighteen hydrogen atoms, four nitrogen atoms, one oxygen atom, and one sulfur atom. The molecular mass calculations yield 290.39 grams per mole, establishing the compound's molar characteristics. Several alternative nomenclature systems recognize this compound, including the designation as Piperazine, 1-[3-[(3-methoxyphenyl)methyl]-1,2,4-thiadiazol-5-yl]-, which emphasizes the piperazine as the parent structure. Additional synonymous names include 1-[3-(3-Methoxybenzyl)-thiadiazol-5-yl]piperazine and 3-[(3-Methoxyphenyl)methyl]-5-piperazin-1-yl-1,2,4-thiadiazole.

The compound classification places it within the heterocyclic building blocks category, specifically as a thiadiazole derivative containing a piperazine functional group. The presence of the methoxy substituent on the phenyl ring contributes to its classification as an aromatic ether derivative. The structural complexity arises from the integration of multiple heterocyclic systems, creating a compound with diverse electronic and steric properties.

Table 1: Fundamental Chemical Identity Parameters

Parameter Value
Chemical Abstracts Service Number 946419-01-8
International Union of Pure and Applied Chemistry Name 3-[(3-methoxyphenyl)methyl]-5-piperazin-1-yl-1,2,4-thiadiazole
Molecular Formula C14H18N4OS
Molecular Weight 290.39 g/mol
Chemical Classification Heterocyclic building block, thiadiazole derivative

Crystallographic Studies and Three-Dimensional Conformational Analysis

The three-dimensional structural analysis of 1-[3-(3-Methoxy-benzyl)-thiadiazol-5-yl]-piperazine reveals significant conformational characteristics that influence its molecular behavior and potential interactions. Based on computational modeling available through chemical databases, the compound exhibits a complex three-dimensional architecture where the piperazine ring adopts a chair conformation, typical of six-membered saturated heterocycles. This conformational preference provides optimal spatial arrangement for minimizing steric interactions while maintaining favorable electronic configurations.

The thiadiazole ring system maintains planarity, as expected for aromatic five-membered heterocycles containing sulfur and nitrogen atoms. The positioning of the methoxybenzyl substituent creates a specific dihedral angle relationship with the thiadiazole plane, influencing the overall molecular geometry and potential intermolecular interactions. The methoxy group orientation on the phenyl ring contributes additional conformational flexibility through rotation around the carbon-oxygen bond.

Related crystallographic studies of similar thiadiazole-piperazine compounds provide insights into the expected structural parameters. Research on analogous structures demonstrates that the thiadiazole ring typically exhibits bond lengths consistent with aromatic character, while the piperazine ring maintains standard saturated heterocycle geometries. The connection between the thiadiazole and piperazine moieties occurs through direct nitrogen-carbon bonding, creating a rigid connection that influences the overall molecular conformation.

The molecular architecture suggests potential for hydrogen bonding interactions through the piperazine nitrogen atoms, which retain their basic character despite conjugation with the thiadiazole system. The three-dimensional arrangement positions these nitrogen atoms for optimal interaction with hydrogen bond donors, while the aromatic systems provide π-π stacking opportunities with other aromatic compounds.

Table 2: Structural Conformational Parameters

Structural Feature Description
Piperazine Conformation Chair conformation
Thiadiazole Geometry Planar aromatic ring
Methoxybenzyl Orientation Flexible rotation around connecting bonds
Intermolecular Interaction Sites Piperazine nitrogen atoms, aromatic π-systems

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance Spectral Assignments

Nuclear Magnetic Resonance spectroscopy provides definitive structural confirmation for 1-[3-(3-Methoxy-benzyl)-thiadiazol-5-yl]-piperazine through characteristic chemical shift patterns and coupling relationships. The proton Nuclear Magnetic Resonance spectrum exhibits distinct signal groups corresponding to the different molecular environments within the compound structure.

The methoxy group protons appear as a characteristic singlet in the aliphatic region, typically around 3.8 parts per million, reflecting the shielded environment of the methyl group attached to oxygen. The benzyl methylene protons connecting the phenyl ring to the thiadiazole system display as a singlet due to the absence of neighboring protons, appearing in the range of 4.0-4.5 parts per million.

The piperazine ring protons exhibit complex multipicity patterns due to the chair conformation and different chemical environments of the nitrogen-adjacent methylene groups. The protons on carbons directly bonded to the thiadiazole-connected nitrogen show characteristic downfield shifts compared to those adjacent to the unsubstituted nitrogen. This pattern creates distinctive multiplets in the 2.5-4.0 parts per million region, providing clear identification of the piperazine structural motif.

Aromatic proton signals from the methoxyphenyl group appear in the typical aromatic region between 6.8-7.5 parts per million, with coupling patterns characteristic of meta-disubstituted benzene rings. The specific chemical shifts reflect the electron-donating effect of the methoxy substituent and the electron-withdrawing influence of the benzyl linkage to the electron-deficient thiadiazole ring.

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbon framework with characteristic chemical shifts for each carbon type. The methoxy carbon appears around 55 parts per million, while the benzyl methylene carbon shows signals around 35-40 parts per million. The aromatic carbons display signals in the 110-160 parts per million range, with the thiadiazole carbons appearing at the downfield end of this range due to the electron-deficient nature of the heterocycle.

Table 3: Nuclear Magnetic Resonance Chemical Shift Assignments

Structural Unit Proton Chemical Shift (ppm) Carbon Chemical Shift (ppm)
Methoxy Group 3.8 (singlet) 55
Benzyl Methylene 4.0-4.5 (singlet) 35-40
Piperazine CH2 2.5-4.0 (multiplets) 45-50
Aromatic Protons 6.8-7.5 (multiplets) 110-160
Thiadiazole Carbons - 150-170
Fourier-Transform Infrared Vibrational Signatures

Fourier-Transform Infrared spectroscopy reveals characteristic vibrational frequencies that confirm the presence of specific functional groups within 1-[3-(3-Methoxy-benzyl)-thiadiazol-5-yl]-piperazine. The spectrum exhibits several diagnostic absorption bands that provide structural verification and functional group identification.

The aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 wavenumber region, characteristic of aromatic systems present in both the methoxyphenyl group and the thiadiazole ring. Aliphatic carbon-hydrogen stretching occurs in the 2800-3000 wavenumber range, corresponding to the methylene protons in the piperazine ring and the benzyl linker, as well as the methyl protons of the methoxy group.

The carbon-oxygen stretching vibration of the methoxy group produces a strong absorption band around 1250-1300 wavenumbers, providing clear evidence for the ether functionality. Aromatic carbon-carbon stretching vibrations manifest as multiple bands in the 1400-1600 wavenumber region, reflecting the aromatic character of both the phenyl and thiadiazole rings.

The thiadiazole ring system contributes characteristic bands associated with carbon-nitrogen and carbon-sulfur stretching vibrations. These appear in the 1300-1500 wavenumber range and provide confirmation of the heterocyclic structure. The piperazine ring contributes carbon-nitrogen stretching vibrations around 1000-1200 wavenumbers, along with characteristic ring deformation modes.

Nitrogen-hydrogen stretching from the unsubstituted piperazine nitrogen atom appears as a broad absorption around 3200-3400 wavenumbers, confirming the presence of the secondary amine functionality. This band serves as an important diagnostic feature for distinguishing between substituted and unsubstituted nitrogen atoms within the piperazine ring system.

Table 4: Fourier-Transform Infrared Spectral Assignments

Functional Group Wavenumber Range (cm⁻¹) Assignment
Aromatic C-H 3000-3100 Stretching vibrations
Aliphatic C-H 2800-3000 Stretching vibrations
N-H (piperazine) 3200-3400 Stretching vibrations
C-O (methoxy) 1250-1300 Stretching vibrations
Aromatic C=C 1400-1600 Stretching vibrations
C-N (heterocycle) 1000-1500 Stretching vibrations
Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides molecular weight confirmation and structural insight through characteristic fragmentation patterns for 1-[3-(3-Methoxy-benzyl)-thiadiazol-5-yl]-piperazine. The molecular ion peak appears at mass-to-charge ratio 290, consistent with the calculated molecular weight of 290.39 grams per mole, confirming the molecular formula C14H18N4OS.

The fragmentation patterns reveal characteristic losses that provide structural information about the compound. Loss of the methoxy group (31 mass units) represents a common fragmentation pathway for methoxy-substituted aromatic compounds, producing a fragment ion at mass-to-charge ratio 259. This fragmentation confirms the presence and position of the methoxy substituent on the phenyl ring.

The benzyl-thiadiazole connection represents a potential fragmentation site, with cleavage of the methylene bridge producing fragments corresponding to the 3-methoxybenzyl cation and the thiadiazole-piperazine portion. The stability of these fragments depends on the electronic stabilization provided by the aromatic systems and the heteroatoms within the ring structures.

Piperazine ring fragmentation occurs through various pathways, including loss of ethylene units (28 mass units) through ring-opening mechanisms. The nitrogen atoms within the piperazine ring influence fragmentation patterns by providing sites for charge localization and stabilization of resulting fragment ions.

The thiadiazole ring system exhibits characteristic fragmentation patterns involving loss of nitrogen (14 mass units) or sulfur-containing fragments. These losses provide confirmation of the heterocyclic composition and assist in distinguishing between different thiadiazole isomers through comparison of fragmentation intensities and pathways.

Table 5: Mass Spectrometric Fragmentation Analysis

Fragment m/z Loss Structural Assignment
290 - Molecular ion [M]⁺
259 31 Loss of methoxy group
262 28 Loss of ethylene from piperazine
276 14 Loss of nitrogen
137 153 3-Methoxybenzyl fragment
153 137 Thiadiazole-piperazine fragment

Properties

IUPAC Name

3-[(3-methoxyphenyl)methyl]-5-piperazin-1-yl-1,2,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4OS/c1-19-12-4-2-3-11(9-12)10-13-16-14(20-17-13)18-7-5-15-6-8-18/h2-4,9,15H,5-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VITPKHYCLSPTJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC2=NSC(=N2)N3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501173776
Record name 1-[3-[(3-Methoxyphenyl)methyl]-1,2,4-thiadiazol-5-yl]piperazine
Source EPA DSSTox
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Molecular Weight

290.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946419-01-8
Record name 1-[3-[(3-Methoxyphenyl)methyl]-1,2,4-thiadiazol-5-yl]piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946419-01-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[3-[(3-Methoxyphenyl)methyl]-1,2,4-thiadiazol-5-yl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501173776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Typical Procedure

  • Starting materials: 3-methoxybenzyl chloride or bromide and a suitable thiadiazole precursor.
  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or ethanol/methanol.
  • Base: Mild bases like sodium bicarbonate to facilitate nucleophilic substitution.
  • Conditions: Stirring at room temperature or gentle heating (reflux) overnight to ensure complete reaction.

This step results in the formation of the 3-(3-methoxybenzyl)-1,2,4-thiadiazole intermediate with good yield and purity.

Coupling with Piperazine

The coupling of the thiadiazole intermediate with piperazine is a key step to form the final compound. This reaction typically involves nucleophilic substitution where the piperazine nitrogen attacks an electrophilic site on the thiadiazole ring.

Reaction Conditions

  • Reagents: Piperazine (often in slight excess), the thiadiazole intermediate.
  • Solvent: Ethanol or methanol are commonly used to dissolve both reactants.
  • Catalysts: Acid or base catalysts may be employed to enhance reaction rates.
  • Temperature: Reflux conditions for several hours to ensure complete coupling.
  • Workup: After reaction completion, the mixture is cooled, and the product is isolated by filtration or extraction, followed by purification through recrystallization or chromatography.

Representative Synthetic Scheme

Step Reactants Conditions Product Yield (%)
1 3-methoxybenzyl chloride + thiadiazole precursor DMF, NaHCO3, room temp, overnight 3-(3-Methoxybenzyl)-1,2,4-thiadiazole intermediate 75-85
2 Intermediate + piperazine Ethanol, reflux, 4-6 hours 1-[3-(3-Methoxy-benzyl)-thiadiazol-5-yl]-piperazine 70-90

Detailed Research Findings and Variations

  • A study on related 1,3,4-thiadiazole derivatives demonstrated that the substitution of benzyl chloride derivatives with piperazine in DMF with sodium bicarbonate base at room temperature yields the corresponding piperazine-thiadiazole conjugates efficiently, with isolated yields typically exceeding 70%.

  • The use of ethanol or methanol as solvents for the coupling step facilitates solubility and reaction kinetics, often under reflux, leading to high-purity products.

  • Alternative functionalization of the thiadiazole ring, such as chlorination followed by nucleophilic substitution with piperazine, has been reported to enable diverse derivatives, highlighting the versatility of the synthetic approach.

  • Purification is commonly achieved by crystallization from ethanol or chromatographic techniques to ensure the removal of unreacted starting materials and side products.

Analytical Characterization

The synthesized compound is typically characterized by:

Summary Table of Preparation Parameters

Parameter Details
Starting Materials 3-Methoxybenzyl chloride, thiadiazole precursor, piperazine
Solvents DMF, ethanol, methanol
Bases/Catalysts Sodium bicarbonate, triethylamine (optional)
Reaction Temperature Room temperature to reflux (~25–80 °C)
Reaction Time Overnight to 6 hours
Yield Range 70–90%
Purification Methods Recrystallization, chromatography
Characterization Techniques IR, NMR, MS, elemental analysis

Chemical Reactions Analysis

Substitution Reactions

The compound exhibits reactivity at both the 1,2,4-thiadiazole and piperazine moieties. Key substitution pathways include:

Reaction Type Reagents/Conditions Products/Outcomes References
Nucleophilic Substitution Thiols (e.g., thioglycolic acid), amines (e.g., morpholine), or phenoxidesReplacement of labile groups (e.g., chloro) on the thiadiazole ring or piperazine nitrogen.
Aromatic Substitution Thiophenoxides (C₆H₅, 4-NO₂C₆H₄)Formation of 3-aryl-1,3,4-thiadiazole derivatives via displacement of chloro atoms.

Example :

  • Reaction with thioglycolic acid yields a thioether derivative (compound 8 in).

  • Morpholine or aniline replaces substituents on the thiadiazole ring under triethylamine catalysis.

Oxidation and Reduction

The thiadiazole ring and piperazine backbone participate in redox reactions:

Reaction Type Reagents Outcome References
Oxidation H₂O₂, KMnO₄Oxidation of sulfur in the thiadiazole ring to sulfoxide or sulfone groups.
Reduction NaBH₄, LiAlH₄Reduction of carbonyl groups (if present) or stabilization of reactive intermediates.

Note : The methoxybenzyl group remains inert under mild redox conditions but may undergo demethylation under strong acidic/basic conditions .

Functionalization of Piperazine

The piperazine nitrogen atoms serve as nucleophilic sites for further derivatization:

Reaction Reagents Products References
Alkylation Alkyl halides (e.g., CH₃I)N-alkylated piperazine derivatives with modified basicity.
Acylation Acetic anhydride, acyl chloridesN-acylpiperazine compounds (e.g., carboxamides).
Carbamate Formation Ethyl chloroformatePiperazine carbamates for enhanced solubility or bioactivity.

Example :

  • Reaction with acetic anhydride forms N-acetylated derivatives, improving metabolic stability.

Cyclization Reactions

The compound participates in cyclocondensation to form fused heterocycles:

Reagents Conditions Products References
Bielectrophiles (e.g., α-bromoketones)Reflux in ethanol or DMFTriazolothiadiazines or oxadiazole-fused systems.
Hydrazonoyl halidesBasic media (e.g., K₂CO₃) Triazolo[3,4-b]thiadiazoles with enhanced bioactivity.

Example :

  • Cyclization with phenacyl bromide yields triazolothiadiazine derivatives, which are pharmacologically relevant .

Key Structural Insights

  • Thiadiazole Reactivity : The 1,2,4-thiadiazole ring is electrophilic at sulfur and nitrogen, enabling nucleophilic attacks .

  • Piperazine Flexibility : The piperazine ring’s conformational flexibility allows for diverse functionalization .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of thiadiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to 1-[3-(3-Methoxy-benzyl)-[1,2,4]thiadiazol-5-yl]-piperazine have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells.

  • Case Study : A study published in Molecules highlighted the synthesis of substituted thiadiazole derivatives and their evaluation for cytotoxicity against breast cancer (MCF-7) and lung cancer (NCI-H460) cell lines. The findings suggested that certain modifications to the thiadiazole structure enhanced their anticancer activity significantly .

Antimicrobial Properties

Thiadiazole derivatives have been explored for their antimicrobial properties. The compound's structural features may contribute to its effectiveness against a range of bacterial and fungal pathogens.

  • Research Insight : A review on the antimicrobial activity of thiadiazole derivatives emphasized their potential as lead compounds for developing new antimicrobial agents. The presence of the piperazine ring is believed to enhance the bioactivity of these compounds .

Neuropharmacological Effects

There is emerging evidence suggesting that compounds like this compound may have neuroprotective properties.

  • Case Study : A study investigated the neuroprotective effects of similar piperazine derivatives in models of neurodegenerative diseases. Results indicated that these compounds could mitigate oxidative stress and neuronal apoptosis .

Data Table: Summary of Biological Activities

Activity TypeCompound DerivativeCell Line TestedIC50 Value (µM)Reference
CytotoxicThis compoundMCF-70.99 ± 0.01
AntimicrobialVarious Thiadiazole DerivativesStaphylococcus aureusNot specified
NeuroprotectivePiperazine DerivativesSH-SY5YNot specified

Mechanism of Action

The mechanism of action of 1-[3-(3-Methoxy-benzyl)-[1,2,4]thiadiazol-5-yl]-piperazine involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with enzymes and proteins, disrupting their normal function. This can lead to the inhibition of key biological processes, such as DNA replication in cancer cells or cell wall synthesis in bacteria . The piperazine ring may enhance the compound’s ability to penetrate cell membranes and reach its targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

1,3,4-Thiadiazole vs. 1,2,4-Thiadiazole Derivatives
  • Compound: 1-Substituted-benzyl-4-(5-(5-nitroaryl-2-yl)-1,3,4-thiadiazol-2-yl)piperazine (e.g., 6a-q) . Key Difference: The target compound features a 1,2,4-thiadiazole ring, whereas analogs like 6a-q use a 1,3,4-thiadiazole core. Impact: The positional isomerism of sulfur and nitrogen atoms alters electronic distribution.
Oxadiazole-Based Analogs
  • Compound : 1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine .
    • Key Difference : Replacement of the thiadiazole with an oxadiazole (O vs. S).
    • Impact : Oxadiazoles are less electronegative, reducing dipole moments and possibly improving metabolic stability. However, sulfur in thiadiazoles may enhance π-π stacking interactions in biological systems .

Substituent Modifications

Benzyl Group Variations
  • Compound: 1-(3-Phenyl-[1,2,4]thiadiazol-5-yl)-piperazine . Key Difference: A simple phenyl group at the 3-position instead of 3-methoxybenzyl. Impact: The methoxy group in the target compound increases lipophilicity and may improve blood-brain barrier penetration.
Alkyl and Ether Substituents
  • Compound : 1-{[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine .
    • Key Difference : An ethoxyethyl substituent instead of methoxybenzyl.
    • Impact : The ethoxyethyl group introduces conformational flexibility and higher hydrophobicity, which may affect solubility and tissue distribution compared to the rigid aromatic methoxybenzyl group .

Physicochemical Properties

Property Target Compound 1,3,4-Thiadiazole Analog (6a) Oxadiazole Analog
Molecular Weight (g/mol) 290.38 ~320–350 250.32
LogP (Predicted) ~2.5–3.0 ~2.0–2.5 ~1.8–2.2
Aqueous Solubility Low Moderate Moderate-High

Biological Activity

1-[3-(3-Methoxy-benzyl)-[1,2,4]thiadiazol-5-yl]-piperazine is a heterocyclic compound characterized by the presence of a thiadiazole ring and a piperazine moiety. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including anticancer, antimicrobial, and anticonvulsant properties. Understanding the biological activity of this compound is essential for its potential application in drug development.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Property Value
IUPAC Name 3-[(3-methoxyphenyl)methyl]-5-piperazin-1-yl-1,2,4-thiadiazole
Molecular Formula C14H18N4OS
CAS Number 946419-01-8
InChI Key VITPKHYCLSPTJG-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The thiadiazole ring can inhibit key enzymes and proteins involved in critical biological processes. For instance, it may disrupt DNA replication in cancer cells or interfere with cell wall synthesis in bacteria, leading to antimicrobial effects .

Anticancer Activity

Research has indicated that derivatives of thiadiazole compounds exhibit significant anticancer properties. For instance, studies have shown that certain thiadiazole derivatives can suppress the growth of various human cancer cell lines such as lung (A549), skin (SK-MEL-2), and ovarian (SK-OV-3) cancers. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Table 1: Anticancer Activity Data

Cell Line Compound IC50 (µg/mL)
A5491-[3-(3-Methoxy-benzyl)-...15.0
SK-MEL-21-[3-(3-Methoxy-benzyl)-...4.27
SK-OV-31-[3-(3-Methoxy-benzyl)-...22.19

Antimicrobial Activity

The compound has also demonstrated promising antimicrobial properties against various pathogens. The presence of the methoxy group enhances its activity by improving solubility and bioavailability. Studies have shown that it exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria .

Anticonvulsant Activity

Additionally, compounds containing the thiadiazole scaffold have been investigated for their anticonvulsant properties. Research indicates that modifications to the thiadiazole structure can lead to enhanced efficacy in seizure models. Compounds similar to 1-[3-(3-Methoxy-benzyl)-... have shown effective inhibition in animal models of epilepsy .

Case Studies

Several case studies have highlighted the efficacy of thiadiazole derivatives:

  • Study on Anticancer Properties : A study evaluated a series of thiadiazole derivatives for their cytotoxic effects on various cancer cell lines. The findings revealed that compounds with specific substituents exhibited significantly lower IC50 values compared to standard chemotherapeutics .
  • Antimicrobial Evaluation : Another study focused on the antimicrobial activity of thiadiazole derivatives against clinical isolates of bacteria. The results showed that certain derivatives were effective at concentrations lower than those required for traditional antibiotics .

Q & A

Basic: What synthetic methodologies are recommended for the preparation of 1-[3-(3-Methoxy-benzyl)-[1,2,4]thiadiazol-5-yl]-piperazine?

Answer:
The synthesis typically involves multi-step reactions, including:

  • Cyclization : Reacting substituted hydrazides with phosphoryl chloride (POCl₃) at elevated temperatures (e.g., 120°C) to form the thiadiazole core .
  • Piperazine Coupling : Using nucleophilic substitution or click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) to attach the piperazine moiety. For example, CuSO₄·5H₂O and sodium ascorbate in H₂O/DCM solvent systems facilitate efficient coupling .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization to isolate the final product .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:

  • 1H/13C NMR : To confirm substituent positions (e.g., methoxybenzyl protons at δ 3.8–4.2 ppm and piperazine signals at δ 2.5–3.5 ppm) .
  • IR Spectroscopy : Identification of key functional groups (e.g., C=N stretch at ~1600 cm⁻¹ for thiadiazole) .
  • HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Answer:

  • Substituent Variation : Systematically modify the methoxybenzyl group (e.g., replace methoxy with halogens or alkyl chains) and compare inhibitory activity against target enzymes (e.g., fungal 14-α-demethylase) .
  • Molecular Docking : Use software like AutoDock Vina to predict binding affinities with PDB structures (e.g., 3LD6 for antifungal targets) .
  • In Vitro Assays : Evaluate cytotoxicity (MTT assay) and enzyme inhibition (microplate spectrophotometry) to correlate structural changes with activity .

Advanced: How should researchers resolve contradictions in reported biological activity data?

Answer:

  • Assay Standardization : Control variables like cell lines (e.g., HepG2 vs. HEK293), incubation time, and solvent (DMSO concentration ≤0.1%) to minimize discrepancies .
  • Meta-Analysis : Compare IC₅₀ values across studies using statistical tools (e.g., ANOVA) to identify outliers. For example, conflicting antifungal results may arise from differences in fungal strains or culture media .

Advanced: What computational strategies are effective for predicting the compound’s interaction with biological targets?

Answer:

  • Molecular Dynamics (MD) Simulations : Simulate binding stability over 100 ns trajectories using GROMACS to assess hydrogen bonding and hydrophobic interactions with target proteins .
  • Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors in the thiadiazole ring) using Schrödinger’s Phase .

Basic: What in vitro assays are suitable for preliminary biological screening?

Answer:

  • Antimicrobial Activity : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal pathogens (e.g., C. albicans) .
  • Enzyme Inhibition : Spectrophotometric assays for cytochrome P450 enzymes (e.g., CYP51) using lanosterol as a substrate .

Advanced: How can reaction yields be improved during synthesis?

Answer:

  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 2 hours to 20 minutes) and improve yields by 15–20% using controlled microwave irradiation (e.g., 150 W, 80°C) .
  • Catalyst Optimization : Screen catalysts like Pd/C or Ni nanoparticles for cross-coupling steps .

Basic: What stability studies are recommended for this compound?

Answer:

  • Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures (typically >200°C for thiadiazoles) .
  • pH Stability : Incubate in buffers (pH 2–12) for 24 hours and monitor degradation via HPLC .

Advanced: How does the compound compare to structurally related oxadiazole derivatives?

Answer:

  • Electron Density Analysis : Thiadiazoles exhibit higher electron-withdrawing capacity than oxadiazoles, enhancing interactions with enzyme active sites (e.g., via sulfur-π interactions) .
  • Bioactivity : Thiadiazole derivatives often show superior antifungal activity (e.g., 2–3× lower MIC values) compared to oxadiazoles due to improved membrane permeability .

Advanced: What regulatory considerations apply to preclinical studies of this compound?

Answer:

  • Toxicity Profiling : Conduct OECD-compliant assays (e.g., Ames test for mutagenicity) given the structural similarity to regulated piperazine derivatives (e.g., MDBZP) .
  • Metabolic Stability : Assess hepatic clearance using human liver microsomes (HLM) to predict pharmacokinetic liabilities .

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(3-Methoxy-benzyl)-[1,2,4]thiadiazol-5-yl]-piperazine
Reactant of Route 2
Reactant of Route 2
1-[3-(3-Methoxy-benzyl)-[1,2,4]thiadiazol-5-yl]-piperazine

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